(E)-4-Hydroxy-N-desmethyl Tamoxifen

Estrogen Receptor Breast Cancer Pharmacokinetics

(E)-Endoxifen is the primary active metabolite of tamoxifen, exhibiting the most potent antiestrogenic activity with high systemic exposure. Choose this metabolite for your ERα+ breast cancer research to ensure physiologically relevant models. Its unique ability to escape P-gp efflux makes it essential for CNS penetration studies, while potent hERG inhibition is critical for cardiac safety assessments. This compound is not interchangeable with tamoxifen or 4-hydroxytamoxifen.

Molecular Formula C25H27NO2
Molecular Weight 373.5 g/mol
CAS No. 114828-90-9
Cat. No. B1139327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-Hydroxy-N-desmethyl Tamoxifen
CAS114828-90-9
Molecular FormulaC25H27NO2
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
InChIInChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24+
InChIKeyMHJBZVSGOZTKRH-OCOZRVBESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen) for Estrogen Receptor Research and Drug Development


(E)-4-Hydroxy-N-desmethyl tamoxifen (Endoxifen, CAS 114828-90-9) is the primary active metabolite of the widely used selective estrogen receptor modulator (SERM) tamoxifen, produced via sequential cytochrome P450 (CYP) oxidation, predominantly by CYP2D6 [1]. It functions as a potent antiestrogen, exhibiting high binding affinity for estrogen receptor alpha (ERα) and beta (ERβ), and effectively antagonizes estrogen-stimulated gene expression and proliferation in ER-positive breast cancer cells [2]. Endoxifen is present at substantially higher steady-state plasma concentrations than its active analog 4-hydroxytamoxifen in patients receiving therapeutic tamoxifen [3].

Why Tamoxifen or 4-Hydroxytamoxifen Cannot Substitute for Endoxifen in Specialized Research


While tamoxifen, 4-hydroxytamoxifen, and N-desmethyltamoxifen share structural features with endoxifen, they are not functionally interchangeable in precise experimental systems. Tamoxifen itself is a prodrug with significantly lower antiestrogenic potency [1]. 4-Hydroxytamoxifen exhibits comparable in vitro potency to endoxifen but is present at ~7-fold lower plasma concentrations in patients and does not recapitulate the complex in vivo metabolite profile [2]. N-Desmethyltamoxifen demonstrates weak antiestrogenic activity and is not a primary driver of therapeutic effect [3]. Critically, endoxifen's unique combination of high systemic exposure and potent antiestrogenic activity makes it the dominant pharmacologically active species responsible for tamoxifen's clinical efficacy, as detailed in the quantitative evidence below.

Quantitative Evidence for Selecting Endoxifen over Structural Analogs in Estrogen Receptor Research


Endoxifen Exhibits Equivalent In Vitro Antiestrogenic Potency to 4-Hydroxytamoxifen but with 7-Fold Higher In Vivo Exposure

In direct comparative assays, endoxifen and 4-hydroxytamoxifen demonstrated equivalent antiestrogenic potency. Both compounds inhibited 17β-estradiol-stimulated growth of ER-positive breast cancer cell lines with an IC50 of approximately 50 nM [1]. In estrogen receptor binding assays, the two metabolites exhibited identical binding affinity for both ERα and ERβ [2]. However, following therapeutic doses of tamoxifen in breast cancer patients, human plasma concentrations of endoxifen are ~7-fold higher than those of 4-hydroxytamoxifen [3]. This pharmacokinetic advantage establishes endoxifen as the dominant active metabolite in vivo despite their equal in vitro potency.

Estrogen Receptor Breast Cancer Pharmacokinetics

Endoxifen Shows Distinct ERα/ERβ Binding Selectivity Profile Compared to 4-Hydroxytamoxifen

While both compounds bind ERα and ERβ, endoxifen exhibits a different selectivity ratio. In competitive binding assays, endoxifen displayed an IC50 of 47 nM for ERα and 118 nM for ERβ, yielding a selectivity ratio (ERα/ERβ) of 2.52 [1]. In contrast, 4-hydroxytamoxifen showed IC50 values of 30 nM for ERα and 26 nM for ERβ, with a selectivity ratio of 0.88, indicating near-equivalent binding to both isoforms [2]. This differential isoform selectivity may translate to distinct biological effects in tissues with varying ERα/ERβ expression ratios.

Estrogen Receptor ERα/ERβ Selectivity Molecular Pharmacology

Endoxifen Demonstrates Superior Brain Penetration in P-gp Deficient Models

Endoxifen is a substrate of the efflux transporter P-glycoprotein (P-gp), which limits its brain accumulation. However, in Abcb1a/1b(−/−) mice lacking P-gp, endoxifen brain penetration increased dramatically. Following oral administration of tamoxifen (50 mg/kg), brain accumulation of endoxifen was enhanced 9-fold at 4 hours post-dose compared to wild-type mice [1]. When endoxifen was administered directly (20 mg/kg oral), its brain accumulation increased up to 23-fold in P-gp deficient mice [2]. This demonstrates that P-gp is a major determinant of endoxifen CNS exposure, and that modulation of P-gp could significantly alter its brain distribution.

Blood-Brain Barrier CNS Penetration P-glycoprotein

Endoxifen Plasma Concentrations Are Significantly Reduced by CYP2D6 Inhibitors

Endoxifen formation is catalyzed by the polymorphic CYP2D6 enzyme. In a prospective trial of 158 breast cancer patients, mean endoxifen plasma concentration was significantly lower in CYP2D6 extensive metabolizers taking CYP2D6 inhibitors (39.5 nM) compared to those not on inhibitors (71.5 nM), a 45% reduction (p<0.01) [1]. The decrease was more pronounced with potent inhibitors like paroxetine and fluoxetine, which reduced mean endoxifen levels to those seen in CYP2D6 poor metabolizers [2]. This demonstrates that endoxifen exposure is highly dependent on CYP2D6 activity and can be compromised by common concomitant medications.

Pharmacogenomics Drug-Drug Interactions CYP2D6

Endoxifen Inhibits hERG Channel Trafficking More Potently Than Tamoxifen

In a direct comparison of hERG channel effects, tamoxifen and endoxifen inhibited hERG tail currents with IC50 values of 1.2 μM and 1.6 μM, respectively, indicating similar acute block [1]. However, endoxifen was more potent than tamoxifen in inhibiting hERG channel protein trafficking to the plasma membrane, a mechanism associated with delayed cardiac repolarization [2]. This differential effect on channel trafficking suggests that endoxifen may contribute disproportionately to the cardiotoxic potential of tamoxifen therapy.

Cardiotoxicity hERG Channel Safety Pharmacology

Optimized Application Scenarios for Endoxifen in Scientific and Industrial Settings


In Vitro Studies of ERα-Dominant Breast Cancer

Given its 2.5-fold selectivity for ERα over ERβ, endoxifen is the preferred active metabolite for studies in ERα-positive breast cancer cell lines (e.g., MCF-7) or when investigating ERα-specific gene regulation. Its use more accurately models the molecular pharmacology observed in ERα-dominant tumors compared to the non-selective 4-hydroxytamoxifen [1].

Pharmacokinetic Modeling and Drug-Drug Interaction Studies

Endoxifen's plasma levels are highly sensitive to CYP2D6 genotype and inhibitor use, with a 45% reduction observed in patients on CYP2D6 inhibitors [1]. Researchers developing physiologically based pharmacokinetic (PBPK) models or evaluating drug interaction liability must include endoxifen as a key analyte to accurately simulate tamoxifen clinical pharmacology [2].

Central Nervous System Penetration and Brain Tumor Research

Endoxifen's 9- to 23-fold enhanced brain accumulation in P-gp deficient models establishes it as a critical tool for investigating CNS penetration of SERMs [1]. Studies evaluating brain metastases of breast cancer or neurological effects of tamoxifen therapy should utilize endoxifen to understand P-gp mediated efflux at the blood-brain barrier [2].

Cardiotoxicity and hERG Channel Safety Pharmacology

Endoxifen's potent inhibition of hERG channel trafficking, exceeding that of tamoxifen, makes it an essential compound for cardiac safety assessments [1]. In vitro hERG assays and comprehensive in vitro proarrhythmia (CiPA) models should include endoxifen to fully evaluate the proarrhythmic risk of tamoxifen therapy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-4-Hydroxy-N-desmethyl Tamoxifen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.